4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline
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Overview
Description
Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- is a complex organic compound characterized by the presence of multiple fluorine atoms and an amine group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- typically involves the reaction of 2,3,5,6-tetrafluoro-1,4-dicyanobenzene with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps like purification and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.
Scientific Research Applications
Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetrafluoroaniline: Another fluorinated benzenamine with similar properties but different substitution patterns.
2,3,5,6-Tetrafluoro-1,4-dicyanobenzene: A precursor used in the synthesis of Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis-.
Uniqueness
Benzenamine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]bis- is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous.
Properties
CAS No. |
65247-06-5 |
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Molecular Formula |
C18H12F4N2O2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
4-[4-(4-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline |
InChI |
InChI=1S/C18H12F4N2O2/c19-13-15(21)18(26-12-7-3-10(24)4-8-12)16(22)14(20)17(13)25-11-5-1-9(23)2-6-11/h1-8H,23-24H2 |
InChI Key |
OLYSJNQUDPLGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)N)F)F |
Origin of Product |
United States |
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